molecular formula C14H24O3 B1327828 Ethyl 8-cyclobutyl-8-oxooctanoate CAS No. 898776-24-4

Ethyl 8-cyclobutyl-8-oxooctanoate

Cat. No. B1327828
M. Wt: 240.34 g/mol
InChI Key: ZCAYUJVXRCJSEE-UHFFFAOYSA-N
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Description

Ethyl 8-cyclobutyl-8-oxooctanoate is a chemical compound with the CAS Number: 898776-24-4 . It has a molecular weight of 240.34 and its IUPAC name is ethyl 8-cyclobutyl-8-oxooctanoate . The compound is in the form of a colorless oil .


Molecular Structure Analysis

The InChI code for Ethyl 8-cyclobutyl-8-oxooctanoate is 1S/C14H24O3/c1-2-17-14 (16)11-6-4-3-5-10-13 (15)12-8-7-9-12/h12H,2-11H2,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Radiotracer Development for Medical Imaging Ethyl 8-cyclobutyl-8-oxooctanoate derivatives have been developed as novel radiotracers, such as 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for assessing medium chain fatty acid metabolism in the liver. This compound is significant in medical imaging, offering insights into liver metabolism and functions (Lee et al., 2004).

Synthesis of Chiral Precursors The compound is instrumental in synthesizing chiral precursors like ethyl (S)-8-chloro-6-hydroxyoctanoate, which are vital for producing other important compounds like (R)-α-lipoic acid. This showcases its role in producing stereochemically complex molecules (Chen et al., 2014).

Synthesis of Liquid Crystal Dyes Ethyl 8-cyclobutyl-8-oxooctanoate is used in synthesizing fluorescent dyes, specifically for potential applications in liquid crystal displays. This indicates its importance in materials science, particularly in developing new types of display technologies (Bojinov & Grabchev, 2003).

properties

IUPAC Name

ethyl 8-cyclobutyl-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-2-17-14(16)11-6-4-3-5-10-13(15)12-8-7-9-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAYUJVXRCJSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645658
Record name Ethyl 8-cyclobutyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-cyclobutyl-8-oxooctanoate

CAS RN

898776-24-4
Record name Ethyl 8-cyclobutyl-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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